N-(4-butylphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Description
N-(4-butylphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds have garnered significant interest in the medicinal chemistry community due to their potential as kinase inhibitors, which are crucial in the treatment of various diseases, including cancer .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-2-3-7-17-10-12-18(13-11-17)27-21(29)15-30-23-20-14-26-28(22(20)24-16-25-23)19-8-5-4-6-9-19/h4-6,8-14,16H,2-3,7,15H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKIVBOJWZWZKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through the cyclization of appropriate precursors under specific conditions.
Thioether formation: The pyrazolo[3,4-d]pyrimidine core is then reacted with a thiol derivative to introduce the thioether linkage.
Acetamide formation: Finally, the butylphenyl group is introduced through an acylation reaction to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or alkanes .
Scientific Research Applications
N-(4-butylphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: It is investigated for its potential anticancer properties, particularly in targeting specific kinases involved in cancer progression.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide involves its interaction with kinase enzymes. The compound mimics the binding interactions of ATP in the kinase active site, thereby inhibiting the kinase activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: A well-known kinase inhibitor used in the treatment of B-cell cancers.
CBS-1: A pyrazolo[3,4-d]pyrimidine derivative with promising anticancer activity
Uniqueness
N-(4-butylphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is unique due to its specific structural features, such as the butylphenyl group and the thioether linkage, which may confer distinct biological activities and selectivity profiles compared to other similar compounds .
Biological Activity
N-(4-butylphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its potential as a kinase inhibitor. This compound is characterized by its unique structure that allows it to interact with various biological targets, particularly in cancer therapy.
The primary mechanism of action for this compound involves inhibition of specific kinases. These kinases are crucial in signal transduction pathways that regulate cell proliferation and survival. By mimicking the adenine ring of ATP, this compound can effectively disrupt kinase activity, leading to altered cellular functions and potential apoptosis in cancer cells.
Biological Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities, including:
- Anticancer Properties : Studies have shown that derivatives similar to this compound inhibit tumor growth in various cancer cell lines. For instance, one study reported that related compounds effectively inhibited cell migration and induced apoptosis in MCF-7 (breast cancer) cells at IC50 values between 0.3 and 24 µM .
- Kinase Inhibition : The compound has been identified as a dual inhibitor of EGFR and VGFR2 kinases, which are often overexpressed in cancers. The inhibitory concentrations observed suggest a promising therapeutic index for further development .
Case Studies
Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
-
Study on Anticancer Activity :
- Objective : To assess the anticancer efficacy of pyrazolo[3,4-d]pyrimidine derivatives.
- Findings : Compounds exhibited significant growth inhibition in cancer cell lines with IC50 values indicating potent activity. The study highlighted the importance of structural modifications in enhancing biological activity .
- Mechanistic Insights :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
